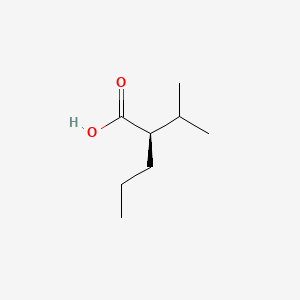

Pentanoic acid, 2-(1-methylethyl)-, (2R)-

Description

Significance of Molecular Chirality in Chemical and Biological Sciences

Chirality is a fundamental property of molecules that describes their three-dimensional asymmetry, resulting in two non-superimposable mirror images known as enantiomers. sigmaaldrich.comchemicalbook.com This "handedness" of molecules is a critical concept in chemistry and biology, as the spatial arrangement of atoms can lead to vastly different interactions and functions within biological systems. sigmaaldrich.comnih.gov

Living organisms are inherently chiral, often utilizing only one of the two enantiomers of a particular compound. chemicalbook.comnih.gov For instance, the amino acids that constitute proteins are predominantly found in their L-form, while sugars in nucleic acids exist in the D-form. nih.gov This high degree of stereospecificity is also evident in the action of enzymes, which are biological catalysts that often interact with only one enantiomer of a substrate. chemicalbook.com The binding of a substrate to an enzyme's active site is highly dependent on its three-dimensional structure, meaning the incorrect enantiomer may not only be inactive but could also act as an inhibitor. chemicalbook.com

The significance of chirality is starkly illustrated in the pharmaceutical industry. The two enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. sigmaaldrich.comchemicalbook.com A classic example is the drug thalidomide, where one enantiomer was effective for treating morning sickness, while the other caused severe birth defects. nih.govchemicalbook.com Consequently, understanding and controlling chirality is paramount in drug development to ensure efficacy and safety. sigmaaldrich.comnih.gov

The Role of α-Substituted Carboxylic Acids in Organic Synthesis and Beyond

Carboxylic acids are a class of organic compounds characterized by the presence of a carboxyl group (-COOH). When a substituent is attached to the carbon atom adjacent to the carboxyl group (the α-carbon), the compound is known as an α-substituted carboxylic acid. These molecules are versatile building blocks in organic synthesis due to the reactivity of the α-position.

The hydrogen atom at the α-position of a carboxylic acid can be replaced by other functional groups through various reactions. nih.gov One of the classic methods for this is the Hell-Volhard-Zelinsky (HVZ) reaction, which allows for the substitution of a bromine atom at the α-position. This α-bromo acid can then be converted into other derivatives, including α-amino acids. anexib.com

Furthermore, α-substituted carboxylic acids are crucial in numerous biological processes. nih.gov They are precursors in the synthesis of more complex molecules, including pharmaceuticals and natural products. The controlled release of carbon dioxide from these molecules, a process known as decarboxylation, is a fundamental transformation in both chemical synthesis and biological pathways. lgcstandards.com For instance, the decarboxylation of amino acids is essential for the production of neurotransmitters. lgcstandards.com The ability to form various derivatives such as esters, amides, and anhydrides further enhances their utility in synthetic chemistry. nih.gov

Scope and Research Imperatives for (2R)-2-(1-Methylethyl)pentanoic Acid

(2R)-2-(1-Methylethyl)pentanoic acid is the (R)-enantiomer of 2-isopropylpentanoic acid. It is often studied as part of a racemic mixture, (2RS)-2-(1-methylethyl)pentanoic acid, which is a known impurity of Valproic Acid. biosynth.comnih.gov The racemic form has been investigated for its biological activities. For instance, rac-2-isopropyl pentanoic acid has been shown to induce apoptosis in cancer cells through the activation of caspase-9 and the cleavage of poly(ADP-ribose) polymerase (PARP). chemicalbook.com

The primary research imperative for the individual (2R)-enantiomer lies in stereospecific synthesis and chiral separation. The development of methods to produce enantiomerically pure compounds is a significant goal in modern organic chemistry. nih.gov Stereospecific synthesis aims to create a single enantiomer from a starting material, often employing chiral catalysts or auxiliaries. This approach is critical for producing drugs with improved therapeutic indices, as it allows for the isolation of the active enantiomer while avoiding the potential side effects of its counterpart.

Given the biological activity of the racemic mixture, further research is warranted to elucidate the specific contributions of the (2R)-enantiomer. Investigating the distinct pharmacological and toxicological properties of (2R)-2-(1-methylethyl)pentanoic acid compared to its (S)-enantiomer and the racemic mixture could lead to the development of more targeted therapeutic agents.

Physicochemical Properties of (2RS)-2-(1-Methylethyl)pentanoic Acid

| Property | Value |

|---|---|

| Molecular Formula | C8H16O2 |

| Molecular Weight | 144.21 g/mol |

| CAS Number | 62391-99-5 |

| Boiling Point | 116 °C (at 12 Torr) |

| Density | 0.9076 g/cm³ (at 17 °C) |

Data sourced from ChemicalBook for the racemic (2RS) mixture. chemicalbook.com

Compound Names Mentioned in this Article

| Compound Name |

|---|

| (2R)-2-(1-Methylethyl)pentanoic Acid |

| (2RS)-2-(1-Methylethyl)pentanoic Acid |

| Valproic Acid |

| rac-2-isopropyl pentanoic acid |

| α-bromo acid |

| α-amino acids |

| isoursocholic acid |

| ursocholic acid |

Structure

3D Structure

Properties

CAS No. |

247182-94-1 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

(2R)-2-propan-2-ylpentanoic acid |

InChI |

InChI=1S/C8H16O2/c1-4-5-7(6(2)3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)/t7-/m1/s1 |

InChI Key |

ODPKTGAWWHZBOY-SSDOTTSWSA-N |

Isomeric SMILES |

CCC[C@H](C(C)C)C(=O)O |

Canonical SMILES |

CCCC(C(C)C)C(=O)O |

Origin of Product |

United States |

Advanced Methodologies for the Enantioselective Synthesis of 2r 2 1 Methylethyl Pentanoic Acid

Strategies Employing Chiral Auxiliaries

The use of chiral auxiliaries is a robust and well-established strategy for controlling stereochemistry in synthesis. wikipedia.orgresearchgate.net This approach involves the temporary covalent attachment of a chiral molecule to an achiral substrate, which then directs the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

A variety of chiral auxiliaries have been designed and successfully applied to the asymmetric synthesis of α-substituted carboxylic acids. numberanalytics.com These auxiliaries are typically derived from readily available chiral sources like amino acids, camphor, or carbohydrates. numberanalytics.comscielo.org.mx

Prominent among these are the oxazolidinone auxiliaries, developed and popularized by David A. Evans. wikipedia.orgresearchgate.net These auxiliaries are synthesized from amino alcohols and are highly effective in directing the alkylation of their N-acyl derivatives. springernature.com For the synthesis of a molecule like (2R)-2-(1-methylethyl)pentanoic acid, the N-pentanoyl derivative of an oxazolidinone, such as 4-benzyl-2-oxazolidinone, would be prepared. acs.org This substrate is then subjected to a diastereoselective alkylation reaction. acs.org

Another widely used class of auxiliaries is based on pseudoephedrine and its structural analog, pseudoephenamine. wikipedia.orgharvard.edu These are reacted with a carboxylic acid or its derivative to form a chiral amide. wikipedia.orgharvard.edu The α-proton of the resulting amide can be selectively removed to form an enolate, which then undergoes diastereoselective alkylation. wikipedia.org Pseudoephenamine has been reported to provide equal or greater diastereoselectivities compared to pseudoephedrine, particularly in reactions forming quaternary stereocenters. harvard.edu

Other notable auxiliaries include camphor-derived structures, such as Oppolzer's sultam, and sulfur-based auxiliaries like thiazolidinethiones, which have also demonstrated high efficiency in asymmetric alkylations and aldol (B89426) reactions. scielo.org.mxrsc.orgresearchgate.net

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Auxiliary Type | Typical Application |

|---|---|---|

| Evans' Oxazolidinones | Amino alcohol-derived | Asymmetric alkylations, aldol reactions wikipedia.orgresearchgate.net |

| Pseudoephedrine/Pseudoephenamine | Amino alcohol-derived | Asymmetric alkylation to form chiral acids, ketones wikipedia.orgharvard.edu |

| Oppolzer's Camphorsultam | Camphor-derived | Asymmetric hydrogenation, various transformations rsc.orgnih.gov |

The high degree of stereocontrol exerted by chiral auxiliaries stems from their ability to enforce a specific conformation upon the reactive intermediate, typically an enolate. wikipedia.orgstackexchange.com In the case of Evans' N-acyloxazolidinones, deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaN(TMS)₂) leads to the formation of a rigid, chelated Z-enolate. acs.orgstackexchange.com

The chelation involves the lithium cation coordinating to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This locks the conformation of the molecule, and the bulky substituent on the auxiliary (e.g., a benzyl (B1604629) or isopropyl group at the C4 position) effectively shields one face of the enolate. wikipedia.orgacs.org Consequently, an incoming electrophile, such as an isopropyl halide, is forced to approach from the less sterically hindered face, leading to the formation of one diastereomer in high excess. acs.orgrsc.org The stereochemistry of the final product is dependent on the enantiomer of the auxiliary used.

Similarly, with pseudoephedrine amides, deprotonation generates a lithium chelated enolate where the alkylation occurs syn to the methyl group and anti to the hydroxyl group, which directs the approach of the electrophile. wikipedia.org The predictability of these reactions is a major advantage of using chiral auxiliaries. nih.gov

A critical aspect of auxiliary-mediated synthesis, particularly for large-scale applications, is the efficient removal and recovery of the auxiliary. wikipedia.orgnumberanalytics.com After the diastereoselective alkylation, the auxiliary must be cleaved from the newly formed chiral center without causing racemization. For N-acyl oxazolidinones, this is commonly achieved through hydrolysis with reagents like lithium hydroxide (B78521) and hydrogen peroxide, which yields the desired enantiomerically pure carboxylic acid. acs.org

Modern advancements have focused on automating the recovery and recycling process. Continuous flow systems have been developed where the auxiliary-mediated transformation, product separation, and auxiliary recovery are integrated into a single, telescoped process. rsc.orgnih.govresearchgate.net This approach not only reduces waste and processing time but also allows the auxiliary to be directly fed back into the start of the process, effectively using it in sub-stoichiometric amounts relative to the total product generated. rsc.orgnih.gov

Catalytic Asymmetric Synthesis Approaches

While auxiliary methods are reliable, the development of catalytic asymmetric strategies is a primary goal in modern organic synthesis to improve efficiency and reduce waste. documentsdelivered.comrsc.org These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Transition metal catalysis offers powerful methods for the enantioselective synthesis of α-stereogenic carboxylic acids. rsc.orgdicp.ac.cn One strategy involves the asymmetric hydrogenation of a suitably substituted α,β-unsaturated acid using a chiral transition metal complex. bohrium.com

Another significant approach is the transition-metal-catalyzed cross-coupling of organometallic reagents. acs.orgnih.gov While many of these reactions focus on arylations, progress has been made in the alkylation of enolates with sp³-hybridized electrophiles. princeton.edu For instance, chiral chromium(salen) complexes have been shown to catalyze the asymmetric α-alkylation of tributyltin enolates with alkyl halides, providing access to enantioenriched products. princeton.edu Ruthenium-catalyzed enantioselective addition of carboxylic acids to allenes also represents an atom-economic pathway to chiral esters, which can then be converted to the desired acid. dicp.ac.cn

Organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. documentsdelivered.comrsc.orgbohrium.com For the synthesis of α-branched carboxylic acids, a notable strategy is the deracemization of a racemic mixture. mpg.denih.gov

One such method involves the double deprotonation and silylation of a racemic α-branched carboxylic acid to form a bis-silyl ketene (B1206846) acetal. mpg.denih.gov This prochiral intermediate can then undergo a highly enantioselective protonation catalyzed by a chiral Brønsted acid, such as a chiral disulfonimide. mpg.denih.gov This process regenerates the α-stereocenter with high enantiomeric excess and in high yield, providing a direct route to products like (2R)-2-(1-methylethyl)pentanoic acid from its racemic form. mpg.de This method is notable for its operational simplicity and the use of readily available proton sources like water or methanol. nih.gov

Asymmetric Hydrocarboxylation and Hydrogenation Pathways

The direct introduction of a carboxyl group or the stereoselective reduction of an unsaturated precursor are powerful strategies for synthesizing chiral carboxylic acids.

Asymmetric hydrocarboxylation of olefins presents an atom-economical route to chiral carboxylic acids. Palladium-catalyzed hydrocarboxylation has been a subject of intense research. For instance, the use of palladium complexes with chiral ligands, such as (R)-(-)- or (S)-(+)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, has been explored for the asymmetric hydrocarboxylation of olefins, demonstrating the potential to generate chiral carboxylic acids with high enantioselectivity. acs.org The regioselective hydrocarboxylation of terminal olefins to either linear or branched carboxylic acids can be controlled by the choice of ligand. organic-chemistry.org While direct asymmetric hydrocarboxylation of a suitable precursor for (2R)-2-(1-methylethyl)pentanoic acid is a conceptually elegant approach, challenges in controlling regioselectivity and enantioselectivity for highly substituted olefins remain.

A more established and widely applied method is the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. nih.govacs.org This approach relies on the use of chiral transition metal catalysts to stereoselectively reduce the carbon-carbon double bond. Ruthenium and rhodium complexes with chiral diphosphine ligands have traditionally been the catalysts of choice. nih.govacs.org However, recent advancements have highlighted the exceptional activity and enantioselectivity of iridium complexes with chiral spiro-phosphine-oxazoline and spiro-phosphine-benzylamine ligands. acs.org These iridium catalysts offer high turnover numbers and frequencies, operate under low hydrogen pressure, and consistently yield products with high enantiomeric excess (>95% ee). nih.govacs.org The carboxylic acid group of the substrate plays a crucial role by anchoring to the metal center, which facilitates the smooth and highly selective hydrogenation. nih.gov

For the synthesis of (2R)-2-(1-methylethyl)pentanoic acid, a suitable unsaturated precursor would be 2-(1-methylethyl)pent-2-enoic acid. Asymmetric hydrogenation of this substrate using a well-designed chiral catalyst would directly yield the desired (2R)-enantiomer. The choice of catalyst and reaction conditions is critical to achieving high conversion and enantioselectivity.

| Catalyst Type | Precursor Type | Key Advantages |

| Palladium-Phosphine Complexes | Olefins | Atom-economical, potential for direct carboxylation. acs.orgorganic-chemistry.org |

| Iridium-Spiro-P,N-Ligand Complexes | α,β-Unsaturated Carboxylic Acids | High turnover numbers, excellent enantioselectivities (>95% ee), low hydrogen pressure. nih.govacs.org |

| Ruthenium-Diphosphine Complexes | α,β-Unsaturated Carboxylic Acids | Well-established, good for a range of substrates. nih.govacs.orgrsc.org |

Biocatalytic and Enzymatic Production Routes

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. nih.govmdpi.com

Enzymes, particularly hydrolases like lipases and esterases, are widely used for the kinetic resolution of racemic carboxylic acids and their esters. almacgroup.comnih.govmdpi.com In a kinetic resolution process, the enzyme selectively catalyzes the transformation of one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For example, the hydrolysis of a racemic ester of 2-(1-methylethyl)pentanoic acid using a lipase (B570770) could selectively produce (2R)-2-(1-methylethyl)pentanoic acid, while the (S)-ester remains. The success of this method hinges on the enzyme's enantioselectivity (E-value), which quantifies its ability to discriminate between the two enantiomers. nih.gov A high E-value is essential for obtaining both the product and the remaining substrate in high enantiomeric purity. almacgroup.com The choice of enzyme is critical, as different lipases can exhibit opposite enantiopreferences. mdpi.com For instance, in the resolution of 3-aryl alkanoic acids, Pseudomonas cepacia lipase showed excellent enantioselectivity for the hydrolysis of the (S)-ester, yielding the (S)-acid and the unreacted (R)-ester. mdpi.com

Whole-cell bioconversion presents another avenue for producing chiral carboxylic acids. This approach utilizes the metabolic pathways of microorganisms to convert a simple starting material into the desired product. researchgate.net Engineered metabolic pathways, such as the reverse β-oxidation pathway, offer a modular and efficient way to synthesize carboxylic acids of varying chain lengths and substitution patterns. oup.com This pathway involves a cycle of four core enzymatic reactions that iteratively elongate a carbon chain without the need for ATP. oup.com By selecting appropriate priming and extender units and leveraging the specificity of the pathway's enzymes, it is conceivable to design a bioconversion route to (2R)-2-(1-methylethyl)pentanoic acid. For instance, using a branched-chain acyl-CoA primer like isobutyryl-CoA could introduce the isopropyl group found in the target molecule. oup.com Furthermore, evolving specific enzymes within the pathway can enhance the production of chiral products. researchgate.net

Chemoenzymatic and Hybrid Synthetic Sequences

Combining the strengths of both chemical catalysis and biocatalysis in a chemoenzymatic sequence can lead to highly efficient and selective synthetic routes. acs.org For example, a chemical reaction could be used to synthesize a racemic precursor, which is then resolved using an enzymatic method. A reported chemoenzymatic approach to chiral carboxylic acids involves an enantioselective hydroboration reaction catalyzed by a rhodium-BINAP complex to install the stereocenter, followed by homologation and oxidation to yield the final carboxylic acid. acs.org

In the context of (2R)-2-(1-methylethyl)pentanoic acid, one could envision a sequence where a chemical method is used to create a racemic or prochiral intermediate, which is then subjected to an enzymatic transformation to induce chirality. For instance, a racemic ester of 2-(1-methylethyl)pentanoic acid could be synthesized chemically and then resolved using a highly selective lipase to afford the (2R)-acid. This approach leverages the efficiency of chemical synthesis for bulk transformations and the unparalleled selectivity of enzymes for the crucial stereoselective step.

Novel Precursors and Reaction Pathways for Chiral Branched Pentanoic Acids

The development of novel synthetic methods continues to expand the toolkit for accessing complex chiral molecules.

The direct, stereoselective functionalization of readily available unsaturated hydrocarbons is a highly desirable strategy. armchemfront.comtechnion.ac.il Recent advances in this area include the catalytic enantioselective allylic oxidation of unactivated internal alkenes. nih.gov This method allows for the direct introduction of a functional group at an allylic position with high regio- and stereoselectivity. While not a direct route to a carboxylic acid, the resulting chiral allylic alcohol or amine can serve as a versatile intermediate for further elaboration into the target acid. nih.gov For example, a non-symmetric internal alkene could be selectively oxidized to a chiral allylic alcohol, which could then be converted to the corresponding carboxylic acid through a series of well-established chemical transformations. The key advantage of this approach is the ability to create a chiral center from a simple, unactivated precursor in a single step. nih.gov

Another powerful technique is the carboxy-directed asymmetric hydrogenation of terminal olefins. nih.gov The presence of a carboxylic acid group in the substrate can direct the catalyst to achieve high chemoselectivity and enantioselectivity in the hydrogenation of a double bond, even in the presence of other reducible functional groups. nih.gov This strategy has been successfully applied to the synthesis of chiral compounds with a benzylmethyl center. nih.gov A similar approach could be designed for the synthesis of (2R)-2-(1-methylethyl)pentanoic acid by starting with a precursor containing a terminal olefin and a directing carboxyl group.

Exploiting Chiral Pool Precursors for (2R)-Configuration

The use of chiral auxiliaries derived from the chiral pool represents a powerful strategy for inducing stereoselectivity in alkylation reactions. These auxiliaries are enantiomerically pure compounds obtained from natural sources, which can be temporarily attached to a prochiral substrate to direct the formation of a specific stereoisomer. After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse.

Subsequent reaction of this chiral enolate with an isopropyl halide, such as 2-iodopropane, would lead to the diastereoselective formation of the (-)-8-phenylmenthyl (2R)-2-(1-methylethyl)pentanoate. The stereochemical outcome is dictated by the steric hindrance imposed by the chiral auxiliary. Finally, hydrolysis of the ester, typically under basic conditions followed by acidic workup, would cleave the auxiliary to furnish the desired (2R)-2-(1-methylethyl)pentanoic acid. nih.govtheaic.org

Table 1: Key Steps in Chiral Auxiliary-Mediated Synthesis

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Esterification | Pentanoic acid, (-)-8-phenylmenthol, acid catalyst | Attachment of chiral auxiliary |

| 2 | Enolate Formation | LDA, THF, -78 °C | Generation of a chiral nucleophile |

| 3 | Alkylation | 2-Iodopropane | Introduction of the isopropyl group |

| 4 | Hydrolysis | LiOH, THF/H₂O; then H₃O⁺ | Removal of chiral auxiliary to yield the final product |

Reformatsky Reaction Adaptations for Chiral Centers

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc metal. organic-chemistry.orgwikipedia.orgresearchgate.netlibretexts.orgwikipedia.org While traditionally not an asymmetric reaction, modern adaptations have enabled the synthesis of chiral molecules. One approach involves the use of chiral ligands to induce enantioselectivity in the reaction between an achiral α-halo ester and a carbonyl compound. Another strategy relies on the use of a chiral α-halo ester or a chiral carbonyl compound, leading to a diastereoselective reaction.

For the synthesis of (2R)-2-(1-methylethyl)pentanoic acid, an asymmetric Reformatsky reaction could be envisioned starting from propanal. The reaction of propanal with an ester of 2-bromo-3-methylbutanoic acid in the presence of a chiral ligand and a zinc source could potentially yield a β-hydroxy ester with the desired stereochemistry at the α- and β-positions.

However, a more direct conceptual approach involves a two-step sequence starting with a standard Reformatsky reaction to generate a β-hydroxy ester, which is then converted to the target α-alkylated acid. For instance, the reaction of isobutyraldehyde (B47883) with an ester of bromoacetic acid would yield a β-hydroxy ester. The key challenge then lies in the stereoselective removal of the β-hydroxyl group. This can be a complex transformation, often requiring multi-step procedures. One potential route involves dehydration of the β-hydroxy ester to the corresponding α,β-unsaturated ester, followed by an asymmetric hydrogenation. organic-chemistry.org This hydrogenation step would be crucial for establishing the (2R) stereocenter.

Table 2: Conceptual Two-Step Reformatsky Approach

| Step | Reaction | Intermediate | Purpose |

| 1 | Reformatsky Reaction | β-hydroxy ester | Formation of the carbon skeleton |

| 2 | Dehydration & Asymmetric Hydrogenation | α,β-unsaturated ester | Removal of hydroxyl and creation of the chiral center |

Knoevenagel Condensation in Pentanoic Acid Derivatives

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound, typically catalyzed by a weak base. ias.ac.in A particularly relevant variant is the Doebner modification, which utilizes malonic acid as the active methylene component and pyridine (B92270) as a basic solvent, leading to the formation of an α,β-unsaturated carboxylic acid through a decarboxylation step. rsc.orgresearchgate.netmasterorganicchemistry.comyoutube.com

To synthesize (2R)-2-(1-methylethyl)pentanoic acid, a strategy involving a Knoevenagel condensation followed by an asymmetric conjugate addition can be devised. The initial step would involve the Knoevenagel-Doebner condensation of propanal with malonic acid to yield pent-2-enoic acid. This provides the necessary five-carbon backbone with an α,β-double bond.

The crucial stereocenter can then be introduced via an asymmetric conjugate addition of an isopropyl group to the β-position of the α,β-unsaturated acid or a corresponding ester derivative. Organocuprates, specifically Gilman reagents derived from isopropyl sources, are effective nucleophiles for 1,4-additions to α,β-unsaturated carbonyl compounds. nih.govnih.gov The use of a chiral ligand in conjunction with the organocuprate can direct the attack of the isopropyl group to one face of the double bond, leading to the desired (2R) configuration. Following the conjugate addition, the resulting enolate is protonated to give the final saturated carboxylic acid.

Table 3: Knoevenagel Condensation and Asymmetric Conjugate Addition Strategy

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Knoevenagel-Doebner Condensation | Propanal, Malonic acid, Pyridine | Pent-2-enoic acid |

| 2 | Asymmetric Conjugate Addition | Isopropyl-based organocuprate, Chiral ligand | (2R)-2-(1-Methylethyl)pentanoic acid |

This approach offers a powerful and convergent route to the target molecule, where the carbon framework is first assembled and the chirality is introduced in a subsequent, highly controlled step.

Advanced Analytical Techniques for Stereochemical Elucidation and Purity Assessment of 2r 2 1 Methylethyl Pentanoic Acid

Chromatographic Methods for Enantiomeric Analysis

Chromatographic techniques are powerful tools for separating enantiomers from a racemic or enantioenriched mixture. mdpi.com This separation is essential for determining the enantiomeric excess (e.e.) and purity of (2R)-2-(1-methylethyl)pentanoic acid.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for enantiomeric separation. The fundamental principle lies in the use of a Chiral Stationary Phase (CSP). Enantiomers passing through the column interact with the CSP to form transient, diastereomeric complexes. Because these diastereomeric complexes have different energies and stabilities, one enantiomer is retained longer on the column than the other, resulting in their separation. sigmaaldrich.comsigmaaldrich.com

For the analysis of (2R)-2-(1-methylethyl)pentanoic acid, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. nih.govresearchgate.net These are often used in reversed-phase or normal-phase modes. An alternative, indirect method involves pre-column derivatization of the carboxylic acid with a chiral reagent of known purity, such as (-)-(S)-α-methylbenzylamine, to form stable diastereomeric amides. nih.gov These diastereomers can then be readily separated on a standard, non-chiral stationary phase like a C18 column. nih.gov

| Method Type | Chiral Stationary Phase (CSP) / Column | Mobile Phase Composition (Typical) | Principle |

|---|---|---|---|

| Direct Method | Polysaccharide-based (e.g., Amylose or Cellulose derivatives like Chiralpak® IA/IB/AD) | Hexane/Isopropanol with acidic/basic additives (Normal Phase) or Acetonitrile/Water with buffers (Reversed Phase) researchgate.netnih.gov | Differential interaction of enantiomers with the chiral stationary phase leads to separation. sigmaaldrich.com |

| Indirect Method | Standard Achiral Column (e.g., C18, C8) | Acetonitrile/Phosphate Buffer | The enantiomeric acid is converted into diastereomers using a chiral derivatizing agent; these diastereomers have different physical properties and can be separated on conventional columns. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomer Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital technique for enantiomeric analysis, particularly for volatile compounds. Separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. nih.gov For non-volatile or highly polar analytes like carboxylic acids, a derivatization step is required to increase volatility and improve chromatographic performance. The acid is typically converted into a more volatile ester (e.g., methyl, ethyl, or trifluoroethyl ester).

Following separation in the GC column, the eluting compounds enter the mass spectrometer, which serves as a detector. The MS provides mass information that confirms the identity of the compound based on its mass-to-charge ratio and characteristic fragmentation pattern, while the GC provides the retention time that distinguishes the enantiomers. nih.govmdpi.com

| Parameter | Description | Example |

|---|---|---|

| Derivatization Agent | Reagent to convert the carboxylic acid into a volatile ester. | Methanol with HCl catalyst (for methyl ester), Diazomethane. |

| Chiral GC Column | Column with a chiral stationary phase for enantiomer separation. | β-cyclodextrin or γ-cyclodextrin based columns (e.g., CYCLOSIL-B). mdpi.com |

| Carrier Gas | Inert gas to move the analyte through the column. | Helium or Hydrogen. |

| Detection | Mass Spectrometry in either full scan or Selected Ion Monitoring (SIM) mode. | Electron Ionization (EI) source, Quadrupole mass analyzer. |

Spectroscopic and Diffraction Methods for Absolute Configuration Determination

While chromatographic methods separate and quantify enantiomers, spectroscopic and diffraction techniques are employed to determine the absolute spatial arrangement of atoms, or absolute configuration, at the chiral center. researchgate.netmdpi.com

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a chiroptical technique based on the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com An achiral molecule will not exhibit a CD signal. Enantiomers, being non-superimposable mirror images, produce CD spectra that are equal in magnitude but opposite in sign (mirror images of each other).

The absolute configuration of (2R)-2-(1-methylethyl)pentanoic acid can be determined by comparing its experimental CD spectrum with a spectrum predicted from first-principles quantum mechanical calculations or with the known spectrum of a closely related compound. nih.govnih.gov The sign of the observed Cotton effect, which corresponds to the electronic transition of the carboxyl chromophore, is directly related to the stereochemistry at the α-carbon. nih.gov

X-ray Crystallography of Diastereomeric Derivatives

X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule. capes.gov.br This technique maps the electron density of a crystalline solid, providing a precise three-dimensional structure. However, obtaining a single crystal of sufficient quality can be challenging, especially for oils or low-melting-point solids like many short-chain carboxylic acids. Furthermore, for molecules containing only light atoms (C, H, O), specialized techniques are needed to reliably determine the absolute configuration from the diffraction data. mit.edu

A common and effective strategy to overcome these challenges is to form a diastereomeric salt by reacting the chiral acid with a chiral base of a known absolute configuration. researchgate.net These diastereomeric salts have different physical properties, including higher melting points and a greater propensity to crystallize. Once a suitable crystal of the diastereomer is grown, its structure can be determined by X-ray diffraction. Since the absolute configuration of the chiral base is known, the absolute configuration of the acid component, and thus of (2R)-2-(1-methylethyl)pentanoic acid, can be unequivocally assigned.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Standard one- and two-dimensional NMR spectroscopy cannot distinguish between enantiomers because they are isochronous (resonate at the same frequency) in an achiral environment. However, NMR can be adapted for chiral analysis by introducing a chiral auxiliary. Chiral Lanthanide Shift Reagents (LSRs) are paramagnetic complexes, such as Tris[3-(heptafluoropropyl-hydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃), that can reversibly bind to Lewis basic sites in a substrate, like the carboxyl group of the analyte. libretexts.orgchemistnotes.com

When an LSR complexes with a racemic mixture of 2-(1-methylethyl)pentanoic acid, it forms two transient diastereomeric complexes. These diastereomeric complexes are no longer isochronous, and as a result, the NMR signals for the (R)- and (S)-enantiomers become resolved into separate peaks. researchgate.net The chemical shift difference depends on the concentration of the shift reagent and its proximity to the protons in the molecule. slideshare.net By integrating the separated signals, the enantiomeric ratio can be accurately determined.

| Shift Reagent | Lanthanide Metal | Typical Shift Direction |

|---|---|---|

| Eu(fod)₃ | Europium | Downfield (to higher ppm) chemistnotes.com |

| Eu(hfc)₃ | Europium | Downfield (to higher ppm) chemistnotes.com |

| Pr(fod)₃ | Praseodymium | Upfield (to lower ppm) chemistnotes.com |

Mass Spectrometry (MS) Applications in Chiral Analysis

Mass spectrometry (MS) is a highly sensitive and specific analytical technique that has become invaluable for chiral analysis. nih.gov While MS itself cannot typically differentiate between enantiomers, its coupling with chiral selectors or specialized gas-phase techniques enables effective chiral recognition. nih.gov

Derivatization Strategies for MS Analysis of Chiral Carboxylic Acids

A primary strategy for analyzing chiral carboxylic acids by mass spectrometry involves chemical derivatization. researchgate.net In this approach, the enantiomeric mixture is reacted with a single enantiomer of a chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.org These newly formed diastereomers have different physical properties and can be separated by chromatography and distinguished by mass spectrometry. wikipedia.org

The selection of the derivatizing agent is critical. The agent should react rapidly and quantitatively under mild conditions, and the resulting derivatives should be stable and provide sensitive signals in the mass spectrometer. researchgate.net For carboxylic acids, chiral amines are often used to form diastereomeric amides. For example, a study demonstrated the use of (S)-anabasine as a CDA for chiral carboxylic acids, which significantly increased detection sensitivity (20- to 160-fold) in liquid chromatography-mass spectrometry (LC-MS) and enabled effective enantiomeric separation. nih.gov The resulting diastereomers often exhibit unique fragmentation patterns in tandem mass spectrometry (MS/MS), which can be used for selective and sensitive quantification. researchgate.netnih.gov

| Chiral Derivatizing Agent (CDA) | Analyte Functional Group | Resulting Product | Key Advantages for MS Analysis |

| (S)-Anabasine nih.gov | Carboxylic Acid | Diastereomeric Amides | Increased ESI-MS response, characteristic MS/MS fragmentation, enhanced chromatographic resolution. nih.gov |

| N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA) researchgate.net | Carboxylic Acid | Diastereomeric Amides with a permanent positive charge | High sensitivity in ESI-MS due to the pre-charged tag. researchgate.net |

| (S)(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine ((S)-PMP) nih.gov | Carboxylic Acid | Diastereomeric Amides | Forms highly responsive derivatives for ESI-MS, enabling sensitive detection. nih.gov |

Differential Mobility Spectrometry (DMS) for Chiral Isomer Differentiation

Differential Mobility Spectrometry (DMS), also known as Field Asymmetric Ion Mobility Spectrometry (FAIMS), is a gas-phase separation technique that can be coupled with mass spectrometry to differentiate isomers, including enantiomers. nih.govrsc.org DMS separates ions based on their differing mobility in high and low electric fields. nih.gov The separation is achieved as ions are carried by a gas through a space between two electrodes where an asymmetric radio frequency (RF) waveform is applied. rsc.org

Chiral ions can present different effective cross-sections as they tumble in the alternating electric field, leading to a difference in their mobility. This allows for their separation without the need for chiral derivatization. nih.gov By applying a compensation voltage (CV), a DMS spectrum is produced where different isomers may appear at unique CV values, enabling their identification and quantification. nih.govrsc.org This technique offers a rapid and sensitive alternative to chromatographic methods for chiral analysis. rsc.org

Vibrational Spectroscopy for Structural and Stereochemical Characterization

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are powerful non-destructive methods for obtaining detailed information about molecular structure, conformation, and intermolecular interactions. iitg.ac.inresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy

While the FT-IR spectra of enantiomers are identical in an achiral environment, differences can be observed in the solid state due to different crystal packing arrangements. More advanced techniques like Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, can directly probe the stereochemistry of chiral molecules in solution. nih.govwikipedia.orgresearchgate.net VCD is exceptionally sensitive to the three-dimensional structure and is a definitive method for determining absolute configuration when compared with theoretical calculations. wikipedia.org

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 2500-3300 | Very broad band due to carboxylic acid hydrogen bonding. nist.gov |

| C-H Stretch | 2850-3000 | Stretching of alkyl C-H bonds. researchgate.net |

| C=O Stretch | ~1700 | Intense absorption from the carbonyl group. researchgate.netnist.gov |

| C-H Bend | ~1400 | Bending (scissoring, wagging) of alkyl groups. researchgate.net |

| C-O Stretch / O-H Bend | 1210-1320 / 920-950 | Coupled vibrations within the carboxylic acid group. |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of light from a sample. researchgate.net It is particularly sensitive to non-polar bonds and provides information on the skeletal framework of molecules. rsc.org For (2R)-2-(1-methylethyl)pentanoic acid, the Raman spectrum would feature prominent peaks for C-H and C-C bond vibrations. researchgate.net

Similar to FT-IR, standard Raman spectroscopy does not distinguish between enantiomers. However, recent studies have shown that subtle differences in the Raman spectra, particularly in the O-H stretching region for carboxylic acids, can be used to determine enantiomeric excess in some cases. researchgate.netnih.gov The premier technique for stereochemical analysis using Raman is Raman Optical Activity (ROA), the Raman equivalent of VCD. ROA measures the intensity difference in the Raman scattering of right- and left-circularly polarized light and is a powerful tool for determining the absolute configuration and solution-state conformation of chiral molecules. wikipedia.org

Biochemical and Material Science Applications of 2r 2 1 Methylethyl Pentanoic Acid Excluding Clinical, Dosage, Safety

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are fundamental in modern organic synthesis, providing the stereochemical framework for the construction of complex, enantiomerically pure molecules. The specific stereochemistry of (2R)-2-(1-methylethyl)pentanoic acid makes it a potential candidate for use as a chiral synthon.

While specific documented syntheses using (2R)-2-(1-methylethyl)pentanoic acid as a starting material for complex, enantiomerically pure intermediates are not extensively reported in publicly available literature, the principles of asymmetric synthesis suggest its potential utility. Chiral carboxylic acids are a recognized class of building blocks for creating molecules with specific three-dimensional arrangements. The synthesis of such intermediates often involves leveraging the existing stereocenter of the starting material to control the stereochemistry of subsequent reactions.

General strategies for employing chiral carboxylic acids as building blocks include:

Conversion to other functional groups: The carboxylic acid moiety can be transformed into esters, amides, alcohols, or other functionalities while preserving the original stereocenter.

Asymmetric induction: The chiral center can influence the stereochemical outcome of reactions at other positions in the molecule.

The preparation of enantiomerically pure compounds is crucial in many areas of chemistry, and the use of readily available chiral synthons is a key strategy. nih.gov

Functional organic materials, such as liquid crystals and specialized polymers, often derive their unique properties from the specific arrangement of their molecular components. The incorporation of chiral units can induce the formation of helical or other ordered supramolecular structures.

While there is a lack of specific research detailing the use of (2R)-2-(1-methylethyl)pentanoic acid in the synthesis of functional organic materials, the introduction of chiral branched-chain structures is a known strategy for creating materials with interesting physical properties. For instance, chiral molecules are known to be essential components in the formation of certain liquid crystalline phases.

Biochemical Pathway Studies (excluding direct human physiological effects)

Understanding the metabolic fate and enzymatic interactions of chiral molecules is a significant area of biochemical research. The branched-chain structure of (2R)-2-(1-methylethyl)pentanoic acid makes it an interesting subject for such studies.

The metabolism of branched-chain fatty acids is a complex process. While specific metabolic studies on (2R)-2-(1-methylethyl)pentanoic acid are not widely documented, research into the metabolism of structurally related branched-chain fatty acids provides some insights. The presence of a methyl group on the carbon chain can influence the metabolic pathway, often requiring specific enzymatic machinery for degradation.

Chiral molecules can exhibit stereospecific interactions with enzymes, leading to the modulation of their activity. While detailed studies on the specific interaction of (2R)-2-(1-methylethyl)pentanoic acid with enzymes are limited in public literature, the principle of stereoselective enzyme inhibition or activation by chiral carboxylic acids is well-established. Enzymes, being chiral macromolecules, can differentiate between the enantiomers of a substrate or inhibitor, leading to different biological activities. The stereoselective action of enzymes is a fundamental concept in biochemistry and is exploited in various applications, including the enzymatic resolution of racemic mixtures. nih.gov

Impurity Profiling and Control in Chemical Manufacturing Processes

In the synthesis of pharmaceutical compounds, the identification, quantification, and control of impurities are critical for ensuring the quality and safety of the final product. (2R)-2-(1-methylethyl)pentanoic acid is a known impurity in the production of Valproic Acid. synzeal.comijamscr.com

This compound is designated by pharmacopoeias as:

Valproic Acid Impurity C synzeal.comijamscr.com

Valproic Acid Related Compound B synzeal.com

The effective control of this and other impurities is a key aspect of the manufacturing process for Valproic Acid. The development and validation of sensitive analytical methods are therefore essential.

Table 1: Analytical Methods for Impurity Control

| Analytical Technique | Purpose | Key Findings |

|---|---|---|

| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Quantification of Valproic Acid and its impurities. ijamscr.comnih.govbohrium.com | RP-HPLC methods have been developed and validated for the simultaneous estimation of Valproic Acid and its related compounds, including (2RS)-2-(1-methylethyl)pentanoic acid. ijamscr.combohrium.com These methods are reported to be simple, fast, accurate, and precise. ijamscr.combohrium.com |

| Gas Chromatography (GC) | Analysis of Valproic Acid and its impurities. nih.gov | Due to the lack of a strong chromophore in Valproic Acid, GC has been a traditional method for its analysis. Derivatization techniques can be employed to enhance detectability. nih.gov |

Table 2: Research Findings on Impurity Profiling

| Research Focus | Key Findings |

|---|---|

| Method Development and Validation | New analytical methods are continuously being developed to improve the detection and quantification of impurities in Valproic Acid. ijamscr.comnih.govbohrium.com This includes methods with enhanced sensitivity and robustness. ijamscr.comnih.govbohrium.com |

| Impurity Identification | (2R)-2-(1-methylethyl)pentanoic acid is consistently identified as a process-related impurity in the synthesis of Valproic Acid. synzeal.com |

| Regulatory Standards | Pharmacopoeias provide reference standards for Valproic Acid Impurity C to ensure accurate identification and quantification. |

Characterization of (2R)-2-(1-Methylethyl)pentanoic Acid as a Process Impurity

(2R)-2-(1-Methylethyl)pentanoic acid, often referred to in its racemic form as 2-isopropylpentanoic acid, is recognized as a process-related impurity in the synthesis of certain active pharmaceutical ingredients (APIs). lgcstandards.comusbio.net It is structurally a constitutional isomer of Valproic Acid, a widely used anticonvulsant. cymitquimica.com Consequently, it is frequently identified and monitored as an impurity in the production of Valproic Acid and its derivatives. lgcstandards.comcymitquimica.com

The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have designated this compound as "Valproic Acid Impurity C" and "Valproic Acid Related Compound B," respectively. sigmaaldrich.comlgcstandards.com Its presence typically arises as a by-product of the synthetic route used to produce the target API. lgcstandards.com The characterization of such impurities is a critical component of quality control in the pharmaceutical industry to ensure the purity and safety of the final drug product. Reference standards for (2R)-2-(1-Methylethyl)pentanoic acid are available to facilitate its identification and quantification in these processes. sigmaaldrich.comusp.orgsigmaaldrich.com

Table 1: Identification of 2-(1-Methylethyl)pentanoic Acid as a Pharmaceutical Impurity

| Designation | Associated API | Reference |

| Valproic Acid Impurity C | Valproic Acid | lgcstandards.com |

| Valproic Acid Related Compound B | Valproic Acid | cymitquimica.comsigmaaldrich.comusp.org |

| Process Impurity / By-Product | Valproic Acid | lgcstandards.comlgcstandards.com |

Advanced Analytical Strategies for Process Monitoring and Quality Assurance

Ensuring the quality of pharmaceutical products necessitates robust analytical methods to detect and quantify impurities like (2R)-2-(1-Methylethyl)pentanoic acid. Given its status as a known impurity in Valproic Acid, specific analytical reference standards are used for method validation, development, and routine quality control testing. lgcstandards.com

The primary analytical techniques for monitoring this impurity involve chromatography. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods employed to separate the impurity from the main API and other related substances. These separation techniques are often coupled with mass spectrometry (MS) for definitive identification and sensitive quantification.

Certified reference materials and pharmaceutical secondary standards of 2-isopropylpentanoic acid are crucial for these analytical procedures. sigmaaldrich.com They allow for the accurate calibration of instruments and the validation of analytical methods to meet the stringent requirements of regulatory bodies. The availability of these standards underpins the quality assurance framework, from raw material testing to final product release. lgcstandards.com

Occurrence and Significance in Natural Products and Volatile Organic Compound Analysis

Beyond the confines of industrial synthesis, (2R)-2-(1-Methylethyl)pentanoic acid and related branched-chain fatty acids are found in nature. They are recognized as volatile organic compounds (VOCs) that contribute to the complex aroma and flavor profiles of various biological materials.

Identification in Aroma and Flavor Profiles of Biological Samples

Analytical techniques such as gas chromatography-olfactometry (GC-O) and gas chromatography-mass spectrometry (GC-MS) are instrumental in identifying the specific volatile compounds responsible for the aroma of natural products. nih.gov While direct identification of the specific (2R)- isomer in flavor studies is less common than its racemic or general branched-chain acid form, related compounds like 2- and 3-methylbutanoic acid have been definitively identified as key aroma compounds in products like cocoa powder and dark chocolate. nih.govresearchgate.net These acids are formed during the fermentation and roasting processes of cocoa beans. researchgate.net The analysis of such compounds helps in understanding how processing affects the final sensory characteristics of food products.

Contributions to Sensory Properties of Natural Matrices

Branched-chain fatty acids are often associated with distinct sensory descriptors. For instance, 2- and 3-methylbutanoic acid are described as having "sweaty" and "rancid" aroma notes in cocoa powder. nih.gov The intensity of these aromas is evaluated using methods like Aroma Extract Dilution Analysis (AEDA), which helps in determining the Flavor Dilution (FD) factor of a compound—a measure of its odor potency. nih.gov

Table 2: Sensory Descriptors of Related Branched-Chain Fatty Acids in Natural Products

| Compound | Sensory Descriptor | Natural Source Example | Reference |

| 2-Methylbutanoic Acid | Sweaty, Rancid | Cocoa Powder | nih.gov |

| 3-Methylbutanoic Acid | Sweaty, Rancid | Cocoa Powder | nih.gov |

Future Prospects and Interdisciplinary Research Directions for 2r 2 1 Methylethyl Pentanoic Acid

Innovations in Highly Enantioselective and Sustainable Synthetic Methods

The synthesis of enantiomerically pure compounds like (2R)-2-(1-methylethyl)pentanoic acid is a significant challenge in organic chemistry. Traditional methods often yield racemic mixtures, requiring subsequent and often inefficient resolution steps. The future of synthesizing this compound lies in the development of highly enantioselective and sustainable methods that are both efficient and environmentally benign.

Recent advancements in asymmetric synthesis offer promising routes. The use of chiral catalysts and auxiliaries is paramount in achieving high enantiomeric excess (ee). For instance, chiral carboxylic acids can be synthesized using chiral auxiliaries, although this method is often used for small-scale preparations. For larger quantities, asymmetric hydrogenation presents a more viable solution. This involves the use of chiral metal complexes, such as those based on ruthenium-BINAP, which have shown success in the enantioselective hydrogenation of prochiral alkenoic acids.

Green chemistry principles are also driving innovation in this area. The use of biocatalysts, such as enzymes (e.g., lipases), for the kinetic resolution of racemic esters of 2-(1-methylethyl)pentanoic acid offers a highly selective and environmentally friendly approach. Furthermore, the development of catalytic systems that can be recycled and reused is a key aspect of sustainable synthesis.

Future research will likely focus on:

Novel Chiral Catalysts: Designing new catalysts with higher activity and selectivity for the asymmetric synthesis of α-substituted carboxylic acids.

Flow Chemistry: Implementing continuous flow processes for safer and more efficient synthesis, potentially coupled with in-line purification.

Bio-based Feedstocks: Exploring the use of renewable resources as starting materials for the synthesis of the carbon backbone.

| Synthetic Method | Key Features | Potential for (2R)-2-(1-Methylethyl)pentanoic Acid Synthesis | Sustainability Aspects |

|---|---|---|---|

| Chiral Auxiliaries | Covalently attached chiral molecule guides the stereochemical outcome of a reaction. | Effective for small-scale, high-purity synthesis. | Requires stoichiometric amounts of the auxiliary, which may not be recyclable. |

| Asymmetric Hydrogenation | Use of a chiral metal catalyst (e.g., Ru-BINAP) to selectively hydrogenate one face of a double bond. | Scalable and efficient for producing high enantiomeric excess. | Relies on precious metals, but catalyst loading can be low and recycling is possible. |

| Enzymatic Resolution | Enzymes (e.g., lipases) selectively react with one enantiomer in a racemic mixture. | Highly enantioselective and operates under mild conditions. | Biocatalysts are biodegradable and can be derived from renewable sources. |

Advanced Characterization of Chiral Recognition Phenomena

Understanding the mechanisms of chiral recognition is fundamental to developing effective methods for the separation and analysis of enantiomers like (2R)-2-(1-methylethyl)pentanoic acid. Advanced analytical techniques are crucial for elucidating the subtle differences in how enantiomers interact with their environment.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective for separating a wide range of chiral compounds, including carboxylic acids. The separation mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for each enantiomer within the chiral environment of the CSP. The choice of mobile phase is also critical and can significantly influence the separation efficiency.

Spectroscopic techniques provide further insight into chiral recognition. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is a powerful tool for determining the absolute configuration of chiral molecules and studying their interactions with other chiral entities. Nuclear Magnetic Resonance (NMR) spectroscopy, using chiral solvating agents or lanthanide shift reagents, can also be used to distinguish between enantiomers.

Future research in this area will likely involve:

Novel Chiral Stationary Phases: The development of new CSPs with enhanced selectivity and broader applicability.

Hyphenated Techniques: Combining separation techniques with sensitive detection methods, such as HPLC-MS/MS, for the analysis of complex mixtures.

In-depth Mechanistic Studies: Using a combination of experimental and computational methods to gain a deeper understanding of the intermolecular forces driving chiral recognition.

Development of Integrated Computational and Experimental Platforms for Chiral Research

The integration of computational modeling with experimental techniques is a powerful approach to accelerate research in chiral science. Computational methods can provide valuable insights into the structures, properties, and interactions of chiral molecules, guiding experimental design and interpretation.

Molecular modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can be used to:

Predict Chiroptical Properties: Calculate CD and optical rotatory dispersion (ORD) spectra to help determine the absolute configuration of enantiomers.

Simulate Chromatographic Separations: Model the interactions between enantiomers and CSPs to understand the mechanism of chiral recognition and predict the elution order in HPLC.

Explore Conformational Landscapes: Analyze the different spatial arrangements of the molecule and how they influence its properties and interactions.

These computational predictions can then be validated and refined through experimental work. For example, the predicted elution order from a simulated chromatogram can be compared with experimental HPLC data. This iterative process of a combined computational and experimental approach can lead to a more rational design of chiral selectors and separation methods. Such integrated platforms are crucial for advancing our understanding of chirality and for the efficient development of new chiral technologies.

Exploration of Novel Biologically-Relevant Functions and Material Science Applications (non-therapeutic)

While the therapeutic effects of valproic acid are well-documented, the non-therapeutic biological functions and material science applications of its individual enantiomers, such as (2R)-2-(1-methylethyl)pentanoic acid, are less explored and represent a significant area for future research.

In the realm of biological functions, it is known that some metabolites of valproic acid can affect fatty acid metabolism. The specific influence of the (2R)-enantiomer on these pathways, independent of its anticonvulsant properties, could be a subject of investigation. For instance, its interaction with enzymes involved in lipid biosynthesis or degradation could be explored for applications in biotechnology or as a research tool.

In material science, chiral carboxylic acids are valuable building blocks for the synthesis of functional polymers. numberanalytics.com The incorporation of (2R)-2-(1-methylethyl)pentanoic acid into polymer chains, such as polyamides and polyesters, can impart chirality to the resulting material. tandfonline.comtandfonline.comlibretexts.org This can lead to polymers with unique properties, such as the ability to selectively recognize and interact with other chiral molecules.

Potential applications for such chiral polymers include:

Chiral Membranes: For the enantioselective separation of racemic mixtures in industrial processes.

Sensors: For the detection of specific enantiomers in environmental or biological samples.

Advanced Coatings and Adhesives: Where the specific stereochemistry could influence adhesion and surface properties. numberanalytics.com

The development of biodegradable polymers derived from chiral, bio-based monomers is also an area of growing interest, driven by the need for more sustainable materials. researchgate.net

| Application Area | Potential Role of (2R)-2-(1-Methylethyl)pentanoic Acid | Key Research Focus |

|---|---|---|

| Biotechnology | As a modulator of enzymatic activity in fatty acid metabolism. | Investigating specific enzyme-inhibitor or enzyme-substrate interactions. |

| Material Science (Chiral Polymers) | As a chiral monomer for the synthesis of functional polyamides and polyesters. | Developing polymerization methods and characterizing the properties of the resulting chiral materials. |

| Separation Science | As a component of chiral selectors or membranes for enantiomeric separations. | Designing and testing the performance of separation media incorporating the chiral acid. |

Q & A

Q. How can researchers confirm the enantiomeric purity of (2R)-2-(1-methylethyl)pentanoic acid?

Methodological Answer: Enantiomeric purity can be determined using polarimetry (measuring optical rotation) or chiral chromatography (e.g., HPLC with chiral stationary phases). For example, chiral column setups described in synthesis protocols for related amino acid derivatives (e.g., (2R,3R)-2-amino-3-hydroxy-4-methylpentanoic acid) can be adapted . Additionally, nuclear magnetic resonance (NMR) with chiral solvating agents may resolve stereoisomers.

Q. What spectroscopic methods are recommended for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm branching and isopropyl group positioning. Compare chemical shifts with analogous compounds (e.g., pentanoic acid esters in NIST data) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular formula. Fragmentation patterns of similar branched acids (e.g., 2-ethyl-4-methylpentanoic acid) provide reference benchmarks .

- Infrared (IR) Spectroscopy : Identify carboxyl (-COOH) and alkyl group vibrations (e.g., C-H stretches at ~2900 cm) .

Q. What purification strategies are effective for isolating (2R)-2-(1-methylethyl)pentanoic acid from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction : Separate acidic components using aqueous sodium bicarbonate.

- Distillation : Fractional distillation under reduced pressure (if volatile), referencing boiling point data from NIST for similar acids (e.g., 467 K ± 2 for 2-methylpentanoic acid) .

- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility trends of branched carboxylic acids .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of (2R)-2-(1-methylethyl)pentanoic acid in nucleophilic acyl substitution?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate activation energies and transition states for reactions (e.g., esterification). Software like Gaussian or ORCA can model steric effects from the isopropyl group .

- Molecular Dynamics (MD) Simulations : Study solvent interactions and conformational stability. For example, simulate hydrogen bonding in aqueous solutions to guide reaction condition optimization .

Q. What experimental and theoretical approaches resolve discrepancies in thermodynamic data (e.g., boiling points)?

Methodological Answer:

- Cross-Validation : Compare experimental data (e.g., gas chromatography ) with predictive models (e.g., Joback method for estimating boiling points).

- Error Analysis : Assess systematic biases (e.g., calibration errors in GC) by replicating measurements under controlled conditions. NIST guidelines recommend averaging values from ≥3 independent studies .

Q. How can enantioselective synthesis of this compound be optimized?

Methodological Answer:

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in Friedel-Crafts or Michael additions. Reaction conditions (temperature, solvent) from multi-step syntheses of similar amino acids (e.g., (S,S)-dipeptides) can be adapted .

- Kinetic Resolution : Employ enzymes (lipases) or chiral bases to selectively deactivate one enantiomer. Monitor progress via chiral HPLC .

Q. What strategies mitigate stereochemical instability during storage or reactions?

Methodological Answer:

- Stability Studies : Conduct accelerated degradation tests (e.g., exposure to heat/light) with chiral purity monitoring .

- Protective Group Chemistry : Temporarily block the carboxylic acid group (e.g., as a methyl ester) to prevent racemization during synthesis .

Data Analysis and Contradiction Management

Q. How should researchers handle conflicting solubility or stability data from different sources?

Methodological Answer:

- Meta-Analysis : Compile data from peer-reviewed studies (e.g., NIST, Sigma-Aldrich) and exclude outliers using statistical tests (e.g., Grubb’s test).

- Experimental Replication : Reproduce key measurements (e.g., water solubility via shake-flask method) under standardized conditions .

Methodological Tools Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.